molecular formula C12H22O B14149778 alpha,3,7,7-Tetramethylbicyclo(4.1.0)heptane-4-methanol CAS No. 3608-17-1

alpha,3,7,7-Tetramethylbicyclo(4.1.0)heptane-4-methanol

Cat. No.: B14149778
CAS No.: 3608-17-1
M. Wt: 182.30 g/mol
InChI Key: KJTWLZQJNFGTAH-UHFFFAOYSA-N
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Description

alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol: is a chemical compound with the molecular formula C12H22O It is known for its unique bicyclic structure, which includes a heptane ring fused with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable ketone with a Grignard reagent, followed by cyclization and reduction steps. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-one: A ketone derivative with similar structural features.

    alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-carboxylic acid: A carboxylic acid derivative with comparable bicyclic structure.

Uniqueness

alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol is unique due to its specific methanol group, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

3608-17-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)ethanol

InChI

InChI=1S/C12H22O/c1-7-5-10-11(12(10,3)4)6-9(7)8(2)13/h7-11,13H,5-6H2,1-4H3

InChI Key

KJTWLZQJNFGTAH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C2(C)C)CC1C(C)O

Origin of Product

United States

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